2-Fluorothiophene-3-carboxylic acid

説明

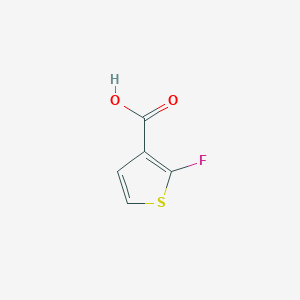

2-Fluorothiophene-3-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorothiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene-2-carboxylic acid with n-butyllithium followed by treatment with N-fluorodibenzenesulfonimide can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 2-Fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.

Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation can produce sulfoxides or sulfones.

科学的研究の応用

Medicinal Chemistry

Antitumor Agents

Recent studies have demonstrated the potential of 2-fluorothiophene derivatives as multitargeted antitumor agents. For instance, derivatives of thieno[2,3-d]pyrimidine containing 2-fluorothiophene side chains showed significant activity against cancer cell lines expressing folate receptors (FRs). These compounds exhibited IC50 values ranging from 2.11 to 7.19 nM, indicating potent inhibition of tumor cell proliferation. The fluorine substitution was found to enhance the selectivity and potency of these compounds towards FR-expressing cells compared to non-substituted analogs .

Analgesic Activity

Another application of 2-fluorothiophene-3-carboxylic acid derivatives includes their evaluation for analgesic activity. Synthesis of new derivatives demonstrated that certain compounds exhibited analgesic effects surpassing those of standard analgesics like metamizole. These findings suggest that modifications in the thiophene structure can lead to improved therapeutic profiles .

Material Science

Fluorinated Polymers

The unique properties of fluorinated compounds, including low surface energy and chemical resistance, make them ideal for developing advanced materials. This compound can serve as a precursor for synthesizing fluorinated polymers with desirable characteristics for coatings and electronic applications .

Synthesis of Fluorinated Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel fluorination reagents. Its ability to introduce fluorine into organic molecules can lead to the creation of new materials with enhanced performance characteristics. For example, recent advancements in fluorination techniques have utilized such compounds to improve yield and selectivity in synthesizing complex organic molecules .

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of thieno[2,3-d]pyrimidine compounds with varying substitutions, including 2-fluorothiophene derivatives. The results indicated that specific substitutions significantly increased potency against cancer cell lines, highlighting the importance of structural modifications in drug design.

Case Study 2: Analgesic Efficacy

Research focused on synthesizing derivatives from this compound revealed that certain analogs displayed superior analgesic effects compared to traditional medications. This study underscores the potential for developing new pain management therapies based on thiophene structures.

作用機序

The mechanism of action of 2-fluorothiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, fluorinated thiophenes have been shown to inhibit specific enzymes or receptors, thereby exerting their biological activities .

類似化合物との比較

- 3-Fluorothiophene-2-carboxylic acid

- Thiophene-2-carboxylic acid

- 2-Thiophenecarboxylic acid

Comparison: 2-Fluorothiophene-3-carboxylic acid is unique due to the presence of a fluorine atom at the 2-position, which significantly alters its electronic properties and reactivity compared to non-fluorinated thiophene derivatives. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and material science .

生物活性

2-Fluorothiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to the thiophene ring, which enhances its biological activity compared to its non-fluorinated counterparts. The carboxylic acid functional group contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of thiophene-3-carboxylic acids exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted the selective antimicrobial activity of certain derivatives against multidrug-resistant pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| 5-Nitrothien-2-yl derivative | C. auris | 16 µg/mL |

| Hydrazone derivative | A. fumigatus | 32 µg/mL |

These findings suggest that the incorporation of fluorine into the thiophene structure may enhance its interaction with bacterial targets, potentially through mechanisms involving DNA or protein synthesis inhibition.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, derivatives have shown promising results in inhibiting the growth of A549 human lung cancer cells .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that certain thiophene derivatives exhibited IC50 values ranging from 2.11 to 7.19 nM against cancer cell lines expressing folate receptors, indicating a strong potential for targeted cancer therapy . The mechanism appears to involve interference with folate-dependent metabolic pathways crucial for tumor cell growth.

The mechanism underlying the biological activity of this compound likely involves multiple pathways:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It is suggested that these compounds may inhibit enzymes involved in purine biosynthesis and affect mitochondrial functions critical for cancer cell metabolism.

特性

IUPAC Name |

2-fluorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQHDBZMKUYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427762 | |

| Record name | 2-fluorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-31-9 | |

| Record name | 2-Fluoro-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluorothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。